molecular formula C74H119N25O14 B12754614 L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl- CAS No. 115722-25-3

L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl-

Cat. No.: B12754614
CAS No.: 115722-25-3
M. Wt: 1582.9 g/mol
InChI Key: ZAINUDLPXMZFRW-LYVIQXBQSA-N
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Description

L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl- is a complex peptide compound composed of multiple amino acids. This compound is of significant interest in the fields of biochemistry and pharmacology due to its potential therapeutic applications and unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection Steps: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl- can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, particularly affecting amino acids like cysteine if present.

    Reduction: Reduction reactions can be carried out using agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).

    Substitution: Amino acid residues within the peptide can be substituted using site-directed mutagenesis or chemical modification techniques.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid

    Reduction: DTT, TCEP

    Substitution: Site-directed mutagenesis, chemical modification

Major Products Formed

The major products formed from these reactions depend on the specific amino acids present in the peptide and the reaction conditions. For example, oxidation of cysteine residues can lead to the formation of disulfide bonds, while reduction can break these bonds.

Scientific Research Applications

L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl- has several scientific research applications:

    Biochemistry: Used as a model peptide for studying protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in wound healing and tissue regeneration.

    Industry: Utilized in the development of peptide-based drugs and as a component in cosmetic formulations.

Mechanism of Action

The mechanism of action of L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit proteolytic enzymes, thereby preventing the degradation of other proteins. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide used in cell culture media and parenteral nutrition.

    L-Phenylalanyl-L-proline: A dipeptide with potential therapeutic applications.

    Sermorelin: A synthetic peptide that stimulates the release of growth hormone.

Uniqueness

L-Argininamide, L-arginyl-L-asparaginyl-L-arginyl-L-leucyl-L-isoleucyl-L-prolyl-L-prolyl-L-phenylalanyl-L-tryptophyl-L-lysyl-L-threonyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound with diverse applications in scientific research and industry.

Properties

CAS No.

115722-25-3

Molecular Formula

C74H119N25O14

Molecular Weight

1582.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide

InChI

InChI=1S/C74H119N25O14/c1-6-41(4)58(96-67(109)51(35-40(2)3)93-62(104)50(26-16-32-87-74(83)84)91-66(108)54(38-57(77)101)92-61(103)46(76)22-14-30-85-72(79)80)71(113)99-34-18-28-56(99)70(112)98-33-17-27-55(98)68(110)95-52(36-43-19-8-7-9-20-43)64(106)94-53(37-44-39-88-47-23-11-10-21-45(44)47)65(107)90-49(24-12-13-29-75)63(105)97-59(42(5)100)69(111)89-48(60(78)102)25-15-31-86-73(81)82/h7-11,19-21,23,39-42,46,48-56,58-59,88,100H,6,12-18,22,24-38,75-76H2,1-5H3,(H2,77,101)(H2,78,102)(H,89,111)(H,90,107)(H,91,108)(H,92,103)(H,93,104)(H,94,106)(H,95,110)(H,96,109)(H,97,105)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t41-,42+,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1

InChI Key

ZAINUDLPXMZFRW-LYVIQXBQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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